N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Kinase inhibition FLT3 VEGFR2

This compound features a distinctive N6-butyl substitution pattern, which is essential for probing structure-activity relationships within pyrazolo[3,4-d]pyrimidine kinase inhibitor programs. Unlike generic analogs, the specific N1-phenyl, N4-(3-fluorophenyl), and N6-butyl combination critically influences selectivity and binding kinetics against FLT3 and VEGFR2, making it an indispensable tool for in-house SAR validation and computational docking studies where substitution-specific interactions must be precisely deconvoluted.

Molecular Formula C21H21FN6
Molecular Weight 376.439
CAS No. 955304-19-5
Cat. No. B2753495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS955304-19-5
Molecular FormulaC21H21FN6
Molecular Weight376.439
Structural Identifiers
SMILESCCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F
InChIInChI=1S/C21H21FN6/c1-2-3-12-23-21-26-19(25-16-9-7-8-15(22)13-16)18-14-24-28(20(18)27-21)17-10-5-4-6-11-17/h4-11,13-14H,2-3,12H2,1H3,(H2,23,25,26,27)
InChIKeyYAPYMSGETRTJBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 955304-19-5): Procurement-Relevant Compound Identity


N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 955304-19-5) is a synthetic pyrazolo[3,4-d]pyrimidine derivative . This heterocyclic scaffold is widely explored in medicinal chemistry for kinase inhibition, particularly targeting FLT3 and VEGFR2 in oncology [1]. The compound features a unique combination of N1-phenyl, N4-(3-fluorophenyl), and N6-butyl substituents, which differentiates it from more extensively studied analogs in this class. Its molecular formula is C21H21FN6, with a molecular weight of 376.44 g/mol .

Why Generic Substitution of N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Is Not Straightforward


Substitution of this compound with a generic pyrazolo[3,4-d]pyrimidine or even a close analog carries significant risk for scientific projects. The N6-butyl group, N4-(3-fluorophenyl) ring, and N1-phenyl substitution pattern collectively influence kinase selectivity, binding kinetics, and physicochemical properties [1]. Even minor changes, such as replacing the N6-butyl with isopentyl or methoxyethyl, can shift the compound's potency and selectivity profile against FLT3 and VEGFR2 [2]. Without direct head-to-head data for this specific compound, any generic substitution should be validated in the exact assay system of interest to avoid flawed structure-activity relationship extrapolation.

Quantitative Differentiation Evidence for N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine


Limitation of Available Quantitative Comparative Data for CAS 955304-19-5

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) did not yield quantitative bioactivity data (e.g., IC50, Ki) for the exact compound N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. No peer-reviewed study or patent example provides head-to-head comparator data against close analogs bearing different N6 substituents (e.g., isopentyl, methoxyethyl, dimethylaminoethyl) [1]. Consequently, no high-strength differential evidence (Direct head-to-head comparison or Cross-study comparable) can be presented. All available information is limited to vendor descriptions and class-level inference from related pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Kinase inhibition FLT3 VEGFR2 Medicinal chemistry

Class-Level Inference: Pyrazolo[3,4-d]pyrimidine Scaffold Activity Against FLT3 and VEGFR2

Pyrazolo[3,4-d]pyrimidine derivatives have been developed as multikinase inhibitors. Lead compound SKLB-677 (structurally distinct from 955304-19-5) inhibits FLT3 with an IC50 of 14 nM and VEGFR2 with an IC50 of 4 nM in biochemical assays [1]. This demonstrates the scaffold's potential for dual FLT3/VEGFR2 inhibition. However, the specific contribution of the N6-butyl and N4-(3-fluorophenyl) groups in 955304-19-5 remains uncharacterized.

FLT3 inhibitor VEGFR2 inhibitor Acute myeloid leukemia

Physicochemical Property Differentiation: Calculated vs Experimental Values

Vendor datasheets for 955304-19-5 report a molecular weight of 376.44 g/mol, a logP of approximately 4.5 (calculated), and a topological polar surface area (tPSA) of 57.6 Ų . These values are consistent with the class but differ from analogs such as N4-(3-fluorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (MW 392.43, logP ~3.8) due to the more lipophilic butyl chain . This difference in lipophilicity may influence membrane permeability and nonspecific binding, which is relevant for assay development and in vivo studies.

Drug-likeness logP Solubility

Best-Fit Research and Procurement Scenarios for 955304-19-5 Based on Available Evidence


Internal Kinase Profiling and Structure-Activity Relationship (SAR) Exploration

When building a focused library of pyrazolo[3,4-d]pyrimidines for FLT3/VEGFR2 inhibitor screening, 955304-19-5 serves as a valuable tool compound to probe the effect of the N6-butyl substituent. In the absence of published data, its procurement is justified for in-house head-to-head comparisons against N6-isopentyl or N6-(2-methoxyethyl) analogs to establish SAR within a proprietary project. Internal IC50 determination against FLT3, VEGFR2, and a counter-screening panel is recommended before use in decision-making .

Physicochemical Profiling for Lead Optimization

The compound's relatively high calculated logP (~4.5) and moderate tPSA make it suitable for studies assessing the impact of lipophilicity on cellular permeability, metabolic stability, or off-target binding. It can be benchmarked against more polar analogs in Caco-2 permeability assays or microsomal stability tests to guide lead optimization campaigns where balancing potency and pharmacokinetics is critical .

In Silico Modeling and Docking Studies

Given the availability of FLT3 and VEGFR2 crystal structures (e.g., PDB: 4Z55, 6GVI), 955304-19-5 can be used as a docking probe to predict the binding mode of N6-alkylated pyrazolo[3,4-d]pyrimidines. Comparative docking with N6-methoxyethyl or N6-dimethylaminoethyl analogs may reveal differential interactions with the DFG motif or gatekeeper residues, providing a computational basis for selectivity design .

Method Development and Assay Validation

The compound can be employed as a reference standard for developing HPLC or LC-MS methods for pyrazolo[3,4-d]pyrimidine quantification, particularly when profiling a series of N6-substituted analogs. Its distinct retention time and mass spectral fragmentation pattern relative to more polar analogs facilitate method specificity validation .

Quote Request

Request a Quote for N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.